Pentachlorobenzene
Overview
Description
Pentachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6HCl5. It consists of a benzene ring substituted with five chlorine atoms. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. Historically, this compound was used in various industrial applications, including as an intermediate in the production of pesticides and as a component in polychlorinated biphenyl mixtures. due to its environmental impact, its use has been significantly restricted .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorobenzene can be synthesized through the chlorination of benzene. The process involves the substitution of hydrogen atoms in the benzene ring with chlorine atoms. This reaction typically requires the presence of a catalyst, such as ferric chloride, and is carried out under controlled conditions to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of other chlorinated compounds, such as carbon tetrachloride and hexachlorobenzene. The compound is extracted through distillation and crystallization processes. Direct production of pure this compound is not practical due to the simultaneous formation of other chlorinated byproducts .
Chemical Reactions Analysis
Types of Reactions: Pentachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form lower chlorinated benzenes.
Oxidation Reactions: It can be oxidized to form chlorinated phenols and other oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products:
Substitution: Formation of compounds like pentachlorophenol.
Reduction: Formation of tetrachlorobenzene and trichlorobenzene.
Oxidation: Formation of chlorinated phenols and quinones.
Scientific Research Applications
Pentachlorobenzene has been studied extensively for its environmental impact and its role as a persistent organic pollutant. Its applications in scientific research include:
Environmental Chemistry: Studying its persistence, bioaccumulation, and transport in the environment.
Toxicology: Investigating its toxic effects on aquatic and terrestrial organisms.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
Industrial Chemistry: Understanding its role as an intermediate in the synthesis of other chemicals.
Mechanism of Action
Pentachlorobenzene exerts its effects primarily through its persistence and bioaccumulation in the environment. It can accumulate in the fatty tissues of organisms, leading to long-term exposure and potential toxic effects. The compound can interfere with various biological processes, including enzyme function and cellular signaling pathways. Its high lipophilicity allows it to penetrate cell membranes and disrupt normal cellular functions .
Comparison with Similar Compounds
Pentachlorobenzene is part of the chlorobenzene family, which includes other compounds such as:
Hexachlorobenzene: Similar in structure but with six chlorine atoms. It is also a persistent organic pollutant with similar environmental concerns.
Tetrachlorobenzene: Contains four chlorine atoms and is less chlorinated than this compound.
Trichlorobenzene: Contains three chlorine atoms and is used in various industrial applications.
Uniqueness: this compound’s uniqueness lies in its specific substitution pattern and its intermediate position in the chlorination series of benzene. Its environmental persistence and bioaccumulation potential make it a compound of significant concern in environmental studies .
Properties
IUPAC Name |
1,2,3,4,5-pentachlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOCDNVZRAIOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5 | |
Record name | PENTACHLOROBENZENE | |
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Record name | PENTACHLOROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024247 | |
Record name | Pentachlorobenzene | |
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Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentachlorobenzene appears as white crystals. (NTP, 1992), Liquid, Clear to white crystals with a characteristic odor; [ICSC], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
531 °F at 760 mmHg (NTP, 1992), 277 °C, 275-277 °C | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.831 mg/L at 25 °C, In water, 0.18 to 1.34 mg/L at 22-25 °C, Insoluble in ethanol; slightly soluble in ether, benzene, chloroform and carbon disulfide, Solubility in water: none | |
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Density |
1.8342 (NTP, 1992) - Denser than water; will sink, 1.8342 at 16.5 °C, Liquid density: 1.609 g/cu cm at 84 °C, Relative density (water = 1): 1.8 | |
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Vapor Density |
Relative vapor density (air = 1): 8.6 | |
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Vapor Pressure |
0.0065 [mmHg], 0.002 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: ~ 2 | |
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Color/Form |
Colorless needles, White crystalline solid | |
CAS No. |
608-93-5 | |
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Melting Point |
187 °F (NTP, 1992), 86 °C | |
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Retrosynthesis Analysis
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